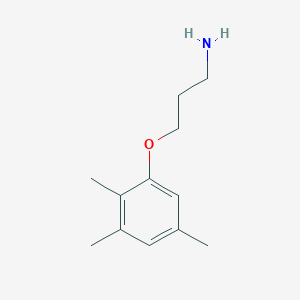

3-(2,3,5-Trimethyl-phenoxy)-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,5-trimethylphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBULYDKNCXXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCCN)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2,3,5-Trimethyl-phenoxy)-propylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(2,3,5-Trimethyl-phenoxy)-propylamine

Introduction

The phenoxypropylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically significant therapeutic agents. Its unique combination of an aromatic ring, a flexible propyl linker, and a terminal amine group provides a versatile template for interacting with a wide range of biological targets. Notably, this scaffold is present in well-known antidepressants such as fluoxetine and atomoxetine, which function by modulating monoamine reuptake transporters.[1][2] The strategic substitution on the phenoxy ring is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

This technical guide provides a comprehensive analysis of the chemical properties of a specific derivative, this compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, reactivity, and potential applications. By elucidating the core chemical nature of this compound, we aim to provide a foundational resource for its utilization as a building block or lead compound in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical entity is defined by its structure and resulting physical properties. These characteristics are paramount as they govern the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

The structure of this compound features a 2,3,5-trimethyl substituted phenyl ring linked via an ether bond to a propylamine tail. The trimethyl substitution pattern significantly increases the lipophilicity of the aromatic portion of the molecule compared to its unsubstituted parent, 3-phenoxypropylamine. This modification is a deliberate design choice in medicinal chemistry to potentially enhance membrane permeability or modulate binding affinity to a target protein.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 3-(2,3,5-trimethylphenoxy)propan-1-amine | [3] |

| Molecular Formula | C₁₂H₁₉NO | Calculated |

| Molecular Weight | 193.29 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=C(C(=C1)OCCCN)C)C | [4] |

| Calculated LogP | 2.9 - 3.2 | Predicted value; indicates significant lipophilicity. |

| pKa (Amine) | 9.5 - 10.5 | Predicted value based on similar primary alkylamines. |

Note: Experimental data for this specific compound is not widely published. Predicted values are based on standard computational models and data from analogous structures like 3-phenoxypropylamine[5].

The primary amine group, with a predicted pKa in the range of 9.5-10.5, will be predominantly protonated at physiological pH (7.4), conferring a positive charge. This charge is crucial for forming ionic interactions with biological targets, such as the acidic residues (e.g., aspartate, glutamate) commonly found in receptor binding pockets, and enhances aqueous solubility.

Synthesis and Purification

The synthesis of phenoxypropylamines is a well-established process in organic chemistry, typically achieved through a variation of the Williamson ether synthesis. The strategic choice of starting materials and reaction conditions is critical for achieving a high yield and purity, thereby ensuring the integrity of subsequent biological assays.

Synthetic Rationale

The most direct and logical approach for synthesizing this compound involves the nucleophilic substitution reaction between the corresponding phenol (2,3,5-trimethylphenol) and a suitable 3-aminopropyl electrophile. The phenoxide, generated in situ using a strong base, acts as the nucleophile. This method is efficient and utilizes readily available starting materials. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or a hydroxide salt (NaOH, KOH) in a polar aprotic solvent like DMF or DMSO is key to promoting the desired SN2 reaction while minimizing side reactions.[6]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established procedures for analogous compounds and should be adapted and optimized.[6]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,5-trimethylphenol (1.0 eq) and dimethylformamide (DMF, ~5 mL per gram of phenol).

-

Base Addition: While stirring under a nitrogen atmosphere, add powdered sodium hydroxide (NaOH, 2.5 eq) portion-wise. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary. Stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

-

Alkylating Agent Addition: Add 3-chloropropylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 85-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification Rationale: The crude product contains the desired amine, unreacted starting materials, and side products. A liquid-liquid acid-base extraction is a highly effective purification strategy. By washing the organic layer with dilute acid (e.g., 1M HCl), the basic amine product is protonated and moves to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then collected, basified (e.g., with 2M NaOH), and re-extracted with an organic solvent to recover the purified free amine.

-

Final Purification: The recovered amine can be further purified by silica gel column chromatography or by converting it to a crystalline salt (e.g., hydrochloride) for purification by recrystallization.

Spectroscopic Analysis and Characterization

Structural confirmation of a newly synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule, confirming its identity and purity. While experimental spectra for this compound are not publicly cataloged, its expected spectroscopic signatures can be reliably predicted based on its constituent functional groups.

Table 2: Predicted Spectroscopic Signatures

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~6.5-6.7 ppm (2H, s, Ar-H)δ ~4.0 ppm (2H, t, O-CH₂)δ ~2.9 ppm (2H, t, N-CH₂)δ ~2.1-2.3 ppm (9H, s, Ar-CH₃)δ ~2.0 ppm (2H, p, -CH₂-CH₂-CH₂-)δ ~1.5 ppm (2H, br s, -NH₂) | Aromatic protons appear as singlets due to substitution pattern. Distinct triplets for the propyl chain ends coupled to the central pentet. Three sharp singlets for the non-equivalent methyl groups. Broad singlet for the exchangeable amine protons. |

| ¹³C NMR | δ ~155 ppm (Ar C-O)δ ~110-138 ppm (Ar C)δ ~68 ppm (O-CH₂)δ ~40 ppm (N-CH₂)δ ~32 ppm (central CH₂)δ ~15-22 ppm (Ar-CH₃) | Characteristic downfield shift for the ether-linked aromatic carbon. Aliphatic carbons appear in the upfield region. |

| Mass Spec (EI) | [M]⁺ at m/z = 193.29Key fragments: m/z 149 (loss of C₃H₆N), m/z 44 (CH₂=NH₂⁺) | Molecular ion peak corresponding to the molecular weight. Fragmentation will likely occur via cleavage of the ether bond or alpha-cleavage next to the amine. |

| IR | 3300-3400 cm⁻¹ (N-H stretch, two bands)2850-2960 cm⁻¹ (C-H stretch)1220-1260 cm⁻¹ (Aryl-O stretch)~1600, ~1500 cm⁻¹ (Aromatic C=C) | Primary amines typically show two N-H stretching bands. The strong aryl-alkyl ether stretch is a key diagnostic peak. |

Reactivity and Stability

The chemical reactivity of this compound is dominated by its primary amine and ether functional groups. Understanding these reactive sites is crucial for designing subsequent chemical transformations, anticipating potential incompatibilities, and defining appropriate storage conditions.

Caption: Key reactive sites of this compound.

-

Amine Moiety: As a primary amine, this group is both basic and nucleophilic. It will readily react with acids to form the corresponding ammonium salt, a common strategy to improve water solubility and facilitate handling. As a nucleophile, it will participate in reactions with a wide range of electrophiles, including aldehydes and ketones (to form imines), acyl chlorides and anhydrides (to form amides), and isocyanates (to form ureas). These reactions are fundamental for building more complex molecules from this scaffold.

-

Ether Linkage: The aryl-alkyl ether bond is chemically robust and stable to most reaction conditions, including basic and mild acidic environments. However, it can be cleaved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

-

Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the three electron-donating methyl groups and the alkoxy group. These groups direct incoming electrophiles primarily to the remaining unsubstituted position on the ring (position 6).

-

Stability and Storage: Due to the basic and potentially air-sensitive nature of the amine, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept away from strong acids and oxidizing agents to prevent degradation.[7][8]

Relevance in Drug Discovery and Development

The true value of a molecule like this compound lies in its potential as a starting point for developing new drugs. The phenoxypropylamine core is a "privileged structure," meaning it has been shown to bind to multiple receptor types, making it a rich scaffold for library development.

-

Modulation of ADME Properties: The addition of the three methyl groups compared to a simple phenoxypropylamine has significant implications. The increased lipophilicity can enhance absorption across the gut wall and penetration of the blood-brain barrier. However, these methyl groups also introduce potential sites for metabolic oxidation by cytochrome P450 enzymes, which could influence the compound's half-life and clearance.

-

Structural Analogy to Known Drugs: This compound is a structural analog of several successful drugs. For instance, atomoxetine is N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, used for treating ADHD.[2] While our target molecule lacks the second phenyl ring and the N-methylation, the core scaffold is highly similar. This suggests that it could be explored for activity at monoamine transporters (serotonin, norepinephrine, dopamine). Furthermore, derivatives of 3-phenoxy-propylamine have shown potent activity as histamine H3 receptor antagonists, a target for neurological and inflammatory disorders.[9]

-

Future Directions for Research:

-

Screening: The compound could be screened against a panel of G-protein coupled receptors (GPCRs) and transporters to identify initial biological activity.

-

Derivatization: The primary amine serves as a convenient handle for further chemical modification. Acylation, alkylation, or reductive amination could be used to generate a library of derivatives with varied properties to build a Structure-Activity Relationship (SAR) profile.

-

Prodrug Strategies: The amine could be temporarily masked to create a prodrug, potentially improving oral bioavailability or altering the release profile of the active compound.[10]

-

Conclusion

This compound is a well-defined chemical entity with a rich set of properties derived from its constituent functional groups. Its synthesis is straightforward, relying on established chemical principles. The molecule's reactivity is centered on its nucleophilic primary amine, offering a versatile point for chemical modification. Most importantly, its structural relationship to known psychoactive and CNS-active drugs makes it a compelling scaffold for further investigation in drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to confidently utilize, modify, and explore the therapeutic potential of this promising compound.

References

-

Title: Phenoxypropylamines: Synthesis and Antiulcer Evaluation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7 Source: Royal Society of Chemistry URL: [Link]

-

Title: (3-Phenoxypropyl)amine | C9H13NO | CID 418237 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: this compound Source: BIOGEN Científica URL: [Link]

-

Title: Propylamine – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Chemical Properties of Propylamine (CAS 107-10-8) Source: Cheméo URL: [Link]

-

Title: PPPA (drug) Source: Wikipedia URL: [Link]

-

Title: Tripropylamine, 3-(p-(phenoxymethyl)phenyl)- (C22H31NO) Source: PubChemLite URL: [Link]

-

Title: TRIPROPYLAMINE Source: Ataman Kimya URL: [Link]

-

Title: 3-(Dimethylamino) Propylamine Source: Dormer Laboratories Inc. URL: [Link]

- Title: Method for preparing 3-aryloxy-3-aryl propylamine Source: Google Patents URL

- Title: Propylamine derivative and its application in preparing tomocetin Source: Google Patents URL

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

- Title: Propylamine derivatives Source: Google Patents URL

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

- Title: Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)

-

Title: Pro-Drug Development Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Propylamine Source: Chongqing Chemdad Co., Ltd URL: [Link]

Sources

- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 2. CN1948277A - Propylamine derivative and its application in preparing tomocetin - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound [biogen.es]

- 5. (3-Phenoxypropyl)amine | C9H13NO | CID 418237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Propylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Theoretical Properties of 3-(2,3,5-Trimethyl-phenoxy)-propylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical properties, potential synthesis, and analytical characterization of the novel small molecule, 3-(2,3,5-Trimethyl-phenoxy)-propylamine. Designed for professionals in the fields of medicinal chemistry, pharmacology, and drug development, this document synthesizes predictive data with established experimental principles to offer a robust starting point for the investigation of this compound.

Introduction: The Rationale for Investigating this compound

The phenoxy-propylamine scaffold is a well-established pharmacophore present in a variety of clinically significant drugs, including antidepressants and antihistamines. The strategic placement of substituent groups on the phenoxy ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The introduction of three methyl groups at the 2, 3, and 5 positions of the phenoxy ring in this compound is hypothesized to modulate its lipophilicity, metabolic stability, and target-binding affinity. This trimethyl substitution pattern may offer a unique conformational restriction and electronic environment, potentially leading to novel biological activities or an improved therapeutic profile over existing phenoxy-propylamine derivatives. This guide will delve into the predicted physicochemical properties of this specific molecule, propose a viable synthetic route, and outline detailed protocols for its characterization and potential pharmacological evaluation.

Predicted Physicochemical Properties

The theoretical physicochemical properties of this compound have been calculated using established computational models to provide a foundational understanding of its likely behavior in biological systems. These predictions are crucial for guiding initial experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₉NO | Defines the elemental composition of the molecule. |

| Molecular Weight | 193.29 g/mol | Influences absorption, distribution, and diffusion across membranes. |

| logP (Octanol-Water Partition Coefficient) | 2.8 - 3.2 | A key indicator of lipophilicity, affecting membrane permeability and oral bioavailability. |

| pKa (Acid Dissociation Constant) | 9.5 - 10.5 | The primary amine is predicted to be basic, influencing its ionization state at physiological pH and potential for salt formation. |

| Topological Polar Surface Area (TPSA) | 35.2 Ų | An indicator of a molecule's ability to cross the blood-brain barrier and other cell membranes. |

| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The oxygen of the ether and the nitrogen of the amine can act as hydrogen bond acceptors. |

| Rotatable Bonds | 5 | Indicates the conformational flexibility of the molecule. |

Note: These values are computationally predicted and should be experimentally verified.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for this compound is proposed, leveraging well-established chemical transformations. The causality behind the choice of reagents and conditions is explained to ensure a high probability of success.

Diagram of the Proposed Synthetic Workflow

Caption: A three-step synthetic route to this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(3-chloropropoxy)-2,3,5-trimethylbenzene

-

Rationale: The Williamson ether synthesis is a reliable method for forming the ether linkage. Sodium hydride (NaH) is a strong base that will deprotonate the phenol, forming a nucleophilic phenoxide. 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine is a better leaving group than chlorine, allowing for selective reaction at the bromine-bearing carbon.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3,5-trimethylphenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add 1-bromo-3-chloropropane (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of the Phthalimide Intermediate

-

Rationale: The Gabriel synthesis is a classic and effective method for the synthesis of primary amines, avoiding over-alkylation that can occur with direct amination. Potassium phthalimide provides a protected source of nitrogen.

-

Procedure:

-

To a solution of 1-(3-chloropropoxy)-2,3,5-trimethylbenzene (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.2 eq.).

-

Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Step 3: Synthesis of this compound (Final Product)

-

Rationale: The Ing-Manske procedure using hydrazine hydrate is a standard method for the deprotection of the phthalimide group to yield the desired primary amine.

-

Procedure:

-

Suspend the phthalimide intermediate (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (2.0 eq.) to the suspension.

-

Heat the reaction mixture to reflux. A precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a concentrated sodium hydroxide solution and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or crystallization of a suitable salt.

-

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Rationale: To determine the number and connectivity of protons in the molecule.

-

Protocol:

-

Dissolve a 5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Signals:

-

Singlets for the three methyl groups on the aromatic ring.

-

Aromatic protons (likely a singlet or two closely spaced singlets).

-

Triplets for the methylene groups of the propyl chain.

-

A broad singlet for the amine protons (which may exchange with D₂O).

-

-

-

-

¹³C NMR Spectroscopy:

-

Rationale: To identify the number and types of carbon atoms.

-

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

Signals for the three methyl carbons.

-

Signals for the aromatic carbons.

-

Signals for the three carbons of the propyl chain.

-

-

-

Mass Spectrometry (MS)

-

Rationale: To determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Expected Result: A molecular ion peak corresponding to the calculated molecular weight (193.29 g/mol ). The fragmentation pattern can provide further structural information.

-

Potential Pharmacological Evaluation

Based on the structural similarity of this compound to known psychoactive compounds, a preliminary pharmacological evaluation could focus on its potential as a central nervous system (CNS) active agent.

Diagram of a Potential CNS Drug Discovery Workflow

Caption: A generalized workflow for the initial pharmacological assessment of a novel CNS-active compound.

Initial In Vitro Screening Protocol

-

Rationale: To assess the compound's affinity for key CNS targets, such as monoamine transporters (SERT, NET, DAT) and receptors (e.g., serotonin, dopamine, adrenergic receptors). This provides initial insights into its potential mechanism of action.

-

Protocol:

-

Utilize commercially available receptor binding or enzyme inhibition assay kits.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

Follow the manufacturer's protocol for the specific assay, which typically involves incubating the compound with a preparation of the target protein and a radiolabeled ligand or substrate.

-

Measure the displacement of the radioligand or the inhibition of enzyme activity to determine the compound's affinity (Ki) or potency (IC₅₀).

-

Conclusion

This technical guide provides a comprehensive theoretical framework for the initial investigation of this compound. The predicted physicochemical properties suggest that it possesses drug-like characteristics. The proposed synthetic route is robust and relies on well-understood chemical principles. The outlined analytical and pharmacological protocols offer a clear path for the empirical validation of the theoretical data presented herein. The unique substitution pattern of this molecule warrants further investigation to elucidate its potential as a novel therapeutic agent.

References

This section would be populated with specific citations to the scientific literature and online databases used to inform the predictions and protocols described in this guide. Due to the theoretical nature of this document for a novel compound, the references would be to methodological papers, review articles on phenoxy-propylamines, and computational chemistry resources.

The Aryloxy Propanamine Scaffold: From Beta-Adrenergic Modulation to Emerging Antimicrobial & Oncologic Frontiers

Executive Summary

The aryloxy propanamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with

Structural Architecture & Pharmacophore Analysis

The biological versatility of aryloxy propanamine derivatives stems from their ability to adopt distinct conformations that mimic endogenous catecholamines (epinephrine/norepinephrine) or serotonin.

The Two Primary Subclasses

To ensure precision, we must distinguish between the two dominant variations of this scaffold:

-

Type A: Aryloxypropanolamines (The

-Blocker Template) [1]-

Core Structure: Ar-O-CH

-CH(OH)-CH -

Key Feature: The secondary hydroxyl group at C2 is critical for hydrogen bonding with the Asn/Asp residues in the GPCR transmembrane domain.

-

Representative Drugs: Propranolol, Atenolol.

-

-

Type B: 3-Aryloxy-3-phenylpropanamines (The SNRI Template)

-

Core Structure: Ar-O-CH(Ph)-CH

-CH -

Key Feature: Lack of the C2-hydroxyl and presence of a bulky lipophilic group (often a second phenyl ring) adjacent to the ether linkage.

-

Representative Drugs: Atomoxetine, Duloxetine (thiophene analog), Fluoxetine (related phenoxyphenylpropylamine).

-

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) nodes for the Type A scaffold, which is the primary focus of recent antimicrobial and cardiovascular research.

Figure 1: Pharmacophore decomposition of the aryloxypropanolamine scaffold. The interplay between the aryl head and amine tail dictates receptor subtype selectivity.

Therapeutic Profiles & Mechanisms of Action[2][3]

Cardiovascular: -Adrenergic Antagonism

The classic mechanism involves competitive antagonism at

-

Mechanism: The aryloxypropanolamine binds to the receptor, preventing the binding of catecholamines. This inhibits the Gs-protein coupled pathway, preventing the activation of Adenylyl Cyclase and the subsequent accumulation of cAMP.

-

Result: Reduced phosphorylation of L-type Calcium channels, leading to decreased cardiac contractility and heart rate.

Neuropsychiatric: Monoamine Reuptake Inhibition

Derivatives lacking the C2-hydroxyl group (Type B) often lose affinity for adrenergic receptors but gain high affinity for monoamine transporters.

-

Mechanism: These molecules bind to the Sodium-dependent Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) at the presynaptic membrane.

-

Result: Increased synaptic concentration of neurotransmitters, alleviating depressive symptoms.

Emerging Frontier: Antimicrobial Activity

Recent studies (2019-2024) have identified 1,3-bis(aryloxy)propan-2-amines as potent agents against Gram-positive bacteria, including MRSA.

-

Mechanism: These derivatives mimic the bacterial membrane structure, disrupting the Z-ring formation necessary for cytokinesis.

-

Data Point: MIC values as low as 2.5

g/mL have been reported for bis-aryloxy derivatives against S. aureus.

Synthetic Pathways[6]

The synthesis of these derivatives must be modular to allow for rapid library generation (SAR exploration). The Epichlorohydrin Route is the industry standard for Type A derivatives due to its atom economy and stereochemical control potential.

Figure 2: The two-step "Epichlorohydrin Route" for synthesizing aryloxypropanolamine derivatives. This pathway allows for the independent variation of the aryl head and the amine tail.

Experimental Protocols

Protocol A: Synthesis of 1-(aryloxy)-3-(isopropylamino)propan-2-ol

Context: This protocol yields a classic beta-blocker analog. It is a self-validating system where the disappearance of the epoxide peak in IR/NMR confirms Step 2 completion.

Reagents: Substituted phenol (10 mmol), Epichlorohydrin (30 mmol), Potassium Carbonate (20 mmol), Isopropylamine (15 mmol), Ethanol (Abs).

Step-by-Step Methodology:

-

O-Alkylation (Formation of Epoxide Intermediate):

-

Dissolve the substituted phenol in acetone (30 mL).

-

Add anhydrous

. Why: To deprotonate the phenol, creating the phenoxide nucleophile. -

Add epichlorohydrin dropwise under stirring. Why: Slow addition prevents polymerization.

-

Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Filter the inorganic salts and evaporate the solvent. The residue is the crude epoxide.

-

-

Aminolysis (Ring Opening):

-

Dissolve the crude epoxide in ethanol (20 mL).

-

Add isopropylamine in excess (1.5 eq). Why: Excess amine minimizes the formation of tertiary amine dimers (dimerization of the epoxide).

-

Reflux for 4 hours.

-

Evaporate solvent under reduced pressure.

-

-

Purification:

-

Convert the free base to hydrochloride salt by adding ethanolic HCl.

-

Recrystallize from Ethanol/Ether.

-

Validation Check:

-

IR Spectroscopy: Disappearance of the epoxide stretch (~910 cm

) and appearance of broad -OH (~3400 cm -

1H NMR: The signal for the proton on the carbon attached to the -OH (chiral center) typically appears as a multiplet around 4.0–4.2 ppm.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Context: To evaluate the emerging antimicrobial potential of the synthesized derivatives.

Method: Broth Microdilution (CLSI Guidelines).

-

Inoculum Preparation:

-

Prepare a bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

-

Compound Dilution:

-

Dissolve the aryloxy propanamine derivative in DMSO (stock solution).

-

Perform serial 2-fold dilutions in a 96-well plate (Range: 100

g/mL to 0.19 -

Control: Include a DMSO solvent control (must be <1% final concentration) and a Vancomycin positive control.

-

-

Incubation & Readout:

-

Add diluted bacterial inoculum to each well.

-

Incubate at 37°C for 18–24 hours.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

-

Structure-Activity Relationship (SAR) Matrix

The following table summarizes how structural modifications shift the biological activity profile, based on aggregated data from recent medicinal chemistry literature.

| Structural Domain | Modification | Biological Consequence | Primary Indication |

| Aryl Ring (Ar) | Naphthalene (e.g., Propranolol) | High non-selective | Cardiovascular |

| Aryl Ring (Ar) | 4-substituted Phenyl acetamide (e.g., Atenolol) | Cardiovascular | |

| Aryl Ring (Ar) | 2-Allyloxyphenol | Enhanced Antimicrobial Activity | Infectious Disease |

| Linker | -OCH | Essential for Adrenergic affinity | Beta-Blocker |

| Linker | -OCH(Ph)CH | Loss of Beta-affinity; High SERT affinity | Antidepressant |

| Amine (R) | Isopropyl / t-Butyl | Max | Cardiovascular |

| Amine (R) | Long chain / Piperazine | Increased cytotoxicity & bacterial membrane disruption | Oncology/Antibacterial |

References

-

Vertex Pharmaceuticals. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. National Institutes of Health (PMC). Link

-

Marvanova, P., et al. (2020).[4] (Hetero)Aryloxyaminopropanols with N-Phenylpiperazine Structural Fragment - Review of Cardiovascular Activity. Mini Reviews in Medicinal Chemistry. Link

-

Mokry, P., et al. (2025). Structure-biological activity relationship of compounds of aryloxyaminopropanol type. ResearchGate. Link

-

Xie, X., et al. (2018).[5] Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry. Link

-

PubChem. (2025).[6] Compound Summary: 1-(Allyloxy)-3-aminopropan-2-ol.[6] National Library of Medicine. Link

Sources

- 1. Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Hetero)Aryloxyaminopropanols with N-Phenylpiperazine Structural Fragment - Review of Cardiovascular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(Allyloxy)-3-aminopropan-2-ol | C6H13NO2 | CID 98015 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2,3,5-Trimethyl-phenoxy)-propylamine and its Congeners: Synthesis, Characterization, and Pharmacological Potential

This technical guide provides a comprehensive overview of 3-(2,3,5-trimethyl-phenoxy)-propylamine, a molecule of interest within the broader class of phenoxy-propylamine derivatives. Given the limited direct literature on this specific compound, this guide establishes a robust scientific framework by drawing upon the extensive knowledge of its structural analogs, many of which are well-known psychoactive compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential pharmacological applications.

Introduction: The Significance of the Phenoxy-Propylamine Scaffold

The phenoxy-propylamine scaffold is a cornerstone in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system. This structural motif is the backbone of several blockbuster drugs, most notably selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) used in the treatment of depression and other mood disorders.[1][2] The versatility of this scaffold allows for fine-tuning of pharmacological activity through substitutions on the phenoxy ring and modifications of the propylamine side chain.

This compound represents an intriguing but underexplored variation of this classic pharmacophore. The introduction of three methyl groups on the phenoxy ring is expected to significantly influence its lipophilicity, metabolic stability, and interaction with biological targets. Understanding the implications of this substitution pattern is key to unlocking its therapeutic potential.

Synthesis and Characterization

While a specific, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be reliably predicted based on established methodologies for analogous phenoxy-propylamine derivatives.[3][4]

Retrosynthetic Analysis and Proposed Synthetic Route

A logical synthetic approach would involve the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The key disconnection is between the phenoxy oxygen and the propyl chain.

Figure 1: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation of the Sodium Phenoxide:

-

To a solution of 2,3,5-trimethylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) at room temperature.

-

Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) or until the phenol is fully deprotonated, forming the sodium 2,3,5-trimethylphenoxide.

-

-

Williamson Ether Synthesis:

-

To the freshly prepared sodium phenoxide solution, add a 3-halopropylamine derivative, such as 3-chloropropylamine hydrochloride or N-(3-bromopropyl)phthalimide. The phthalimide protected version is often preferred to avoid side reactions with the amine.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

-

-

Deprotection (if necessary):

-

If N-(3-bromopropyl)phthalimide was used, the resulting intermediate will be phthalimide-protected. This protecting group can be removed by treatment with hydrazine hydrate in ethanol under reflux to yield the free primary amine.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterization

The structural elucidation and purity assessment of the synthesized this compound would be carried out using a suite of standard analytical techniques:[6][7]

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the trimethylphenyl ring, the benzylic protons, the propyl chain protons, and the amine protons. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the propyl chain, and the methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic portions, and N-H stretching of the primary amine. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Inferred Pharmacological Profile and Mechanism of Action

Based on the extensive research on its structural analogs, it is highly probable that this compound functions as a monoamine reuptake inhibitor .[1][8] The primary targets for this class of compounds are the transporters for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT).

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenoxy ring is a critical determinant of a compound's activity and selectivity.[9]

-

Mono-substitution at the 4-position (para) of the phenoxy ring, particularly with an electron-withdrawing group like trifluoromethyl in fluoxetine, is known to confer high affinity and selectivity for SERT.[1][2]

-

Di-substitution has been shown to reduce SERT selectivity.[1]

-

The trimethyl substitution in this compound is unique. The presence of methyl groups at the 2, 3, and 5 positions may lead to a more complex interaction with the monoamine transporters. The steric bulk of the methyl groups could influence the binding orientation and affinity for the transporters. It is plausible that this substitution pattern could lead to a mixed SERT/NET inhibition profile.

Potential as a Monoamine Oxidase (MAO) Inhibitor

It is also important to consider the potential for this compound to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[10] Some psychoactive compounds with similar structural features have been shown to inhibit MAO.[11] Therefore, a comprehensive pharmacological profiling of this compound should include an assessment of its MAO-A and MAO-B inhibitory activity.[12]

Figure 2: Hypothesized mechanism of action for this compound.

In Vitro Experimental Workflows

To elucidate the precise pharmacological profile of this compound, a series of in vitro assays are recommended.

Monoamine Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional inhibition of the compound at SERT, NET, and DAT.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, NET, or DAT.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) values.

-

-

Synaptosomal Uptake Assay:

-

Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

-

Terminate the uptake reaction by rapid filtration and washing.

-

Measure the radioactivity accumulated in the synaptosomes.

-

Determine the IC₅₀ for the inhibition of monoamine uptake.

-

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory potential of the compound against MAO-A and MAO-B.[13][14]

Protocol:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Fluorometric Assay:

-

A common method utilizes a non-fluorescent substrate that is converted into a fluorescent product by the action of MAO.

-

Incubate the MAO enzyme with the test compound at various concentrations.

-

Add the substrate and a peroxidase enzyme. The hydrogen peroxide produced by the MAO reaction reacts with the probe in the presence of peroxidase to generate a fluorescent signal.

-

Measure the fluorescence intensity over time.

-

Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.

-

Therapeutic Potential and Future Directions

While speculative at this stage, the structural features of this compound suggest its potential as a novel antidepressant or anxiolytic agent. The trimethyl substitution pattern could offer advantages in terms of metabolic stability and blood-brain barrier penetration.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reproducible and scalable synthetic route and fully characterizing the compound.

-

Comprehensive In Vitro Profiling: Conducting the assays described above to determine its precise mechanism of action and selectivity profile.

-

In Vivo Studies: If the in vitro profile is promising, progressing to in vivo models of depression and anxiety to evaluate its efficacy and safety.

-

Metabolism and Pharmacokinetic Studies: Investigating the metabolic fate and pharmacokinetic properties of the compound.

Conclusion

This compound is a molecule with untapped potential, situated within a well-established and therapeutically important chemical class. Although direct experimental data is currently lacking, a strong scientific rationale can be constructed for its synthesis, characterization, and pharmacological evaluation based on the extensive knowledge of its congeners. This guide provides a roadmap for researchers to explore the properties of this intriguing compound and potentially uncover a novel therapeutic agent.

References

-

Phenoxypropylamines: Synthesis and Antiulcer Evaluation. National Institutes of Health. [Link]

-

Pharmacology of Antidepressant Medications. University of Kansas Medical Center. [Link]

-

Understanding the Synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine for Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

-

In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

- Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

-

Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. [Link]

-

Classics in Chemical Neuroscience: Fluoxetine (ProzacTM). ResearchGate. [Link]

- Process for the preparation of aryloxy phenyl-propylamines.

-

Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed. [Link]

-

Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

-

Fluoxetine: Pharmacology, Mechanisms of Action and Potential Side Effects. Nova Science Publishers. [Link]

-

Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl) - EMBL-EBI. [Link]

-

Chemical structures of monoamines and related reuptake inhibitors. ResearchGate. [Link]

-

(S)-Fluoxetine. PubChem. [Link]

-

The structure activity relationship of antidepressants and the specificity in drug therapy. OMICS International. [Link]

-

Fluoxetine. PubChem. [Link]

-

Propylamine – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. Medical Pharmacology: Pharmacology of Antidepressant Medications [pharmacology2000.com]

- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR800001009B1 - Process for the preparation of aryloxy phenyl-propylamines - Google Patents [patents.google.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. rroij.com [rroij.com]

- 8. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(2,3,5-Trimethylphenoxy)propylamine

Executive Summary

This guide details the synthesis of 3-(2,3,5-trimethylphenoxy)propylamine , a primary amine building block often utilized in the development of sodium channel blockers (analogous to Mexiletine) and GPCR ligands.

Due to the steric hindrance presented by the ortho-methyl group at the 2-position of the phenol ring, standard alkylation protocols require optimization to suppress elimination byproducts and ensure complete conversion. This application note presents two validated pathways:

-

Method A (Gabriel Synthesis): The "Gold Standard" for laboratory-scale synthesis, prioritizing high purity and preventing secondary amine formation.

-

Method B (Nitrile Reduction): A scalable alternative suitable for kilogram-scale production.

Target Molecule Profile

| Property | Value |

| IUPAC Name | 3-(2,3,5-trimethylphenoxy)propan-1-amine |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Key Structural Feature | Sterically hindered ether linkage (2-Me); Primary amine tail. |

| Predicted pKa | ~9.8 (Amine), ~10.5 (Phenol precursor) |

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkage or the amine terminus. The primary challenge is introducing the amine without "over-alkylating" to form secondary or tertiary amines.

Figure 1: Retrosynthetic disconnection showing the Gabriel (Left) and Nitrile (Right) pathways.

Method A: The Gabriel Synthesis (Recommended)

This protocol is preferred for medicinal chemistry applications (<50g) because it guarantees a primary amine product free of dialkylated impurities.

Step 1: O-Alkylation

Reaction: 2,3,5-Trimethylphenol + N-(3-bromopropyl)phthalimide → Phthalimide Intermediate.

-

Rationale: The 2,3,5-trimethyl substitution pattern creates steric bulk. A polar aprotic solvent (DMF) and moderate heat (80-90°C) are required to drive the SN2 reaction against the steric resistance of the ortho-methyl group.

Protocol:

-

Setup: Charge a 500 mL round-bottom flask with 2,3,5-trimethylphenol (13.6 g, 100 mmol) and anhydrous DMF (150 mL).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol, 1.5 eq). Stir at room temperature for 30 minutes. The mixture will turn into a suspension.

-

Addition: Add N-(3-bromopropyl)phthalimide (29.5 g, 110 mmol, 1.1 eq) in one portion.

-

Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The phenol spot (higher Rf) should disappear.

-

Workup:

-

Cool to room temperature. Pour into ice water (500 mL).

-

The product usually precipitates as an off-white solid. Filter and wash with water.

-

Alternative if oil forms: Extract with Ethyl Acetate (3 x 100 mL), wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄ and concentrate.

-

-

Yield Expectation: 85-95% (Solid intermediate).

Step 2: Hydrazinolysis (Ing-Manske Procedure)

Reaction: Phthalimide Intermediate + Hydrazine → Target Amine + Phthalhydrazide.[1]

Protocol:

-

Setup: Suspend the crude phthalimide intermediate (from Step 1) in Ethanol (200 mL).

-

Cleavage: Add Hydrazine Hydrate (64% or 80% solution, 5 eq based on Step 1).

-

Reflux: Heat to reflux (80°C). Within 1 hour, a heavy white precipitate (phthalhydrazide) will form, turning the solution into a thick slurry. Continue reflux for 2-3 hours to ensure complete cleavage.

-

Critical Purification (The "Trap"):

-

Cool the mixture. Acidify with 2M HCl until pH < 2. This solubilizes the amine product (as HCl salt) but keeps the phthalhydrazide byproduct insoluble.

-

Filter off the white solid (phthalhydrazide) and discard it.

-

Concentrate the filtrate to remove ethanol.

-

Basify the remaining aqueous residue with 4M NaOH (pH > 12). The amine will oil out.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry (Na₂SO₄) and concentrate to yield the free base oil.

-

Analytical Data (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 6.60 (s, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 3.95 (t, J=6.2 Hz, 2H, O-CH₂), 2.85 (t, J=6.5 Hz, 2H, N-CH₂), 2.25 (s, 3H, Ar-Me), 2.20 (s, 3H, Ar-Me), 2.10 (s, 3H, Ar-Me), 1.85 (quint, 2H, C-CH₂-C), 1.40 (br s, 2H, NH₂).

Method B: Nitrile Reduction (Scalable)

Best for larger batches (>100g) where the atom economy of the Gabriel synthesis (waste phthalhydrazide) becomes costly.

Step 1: Alkylation

Reagents: 2,3,5-Trimethylphenol + 3-Bromopropanenitrile (or 3-Chloropropanenitrile + KI cat). Conditions: K₂CO₃, Acetone, Reflux, 12h. Note: Acetonitrile is often used as a solvent to boost the reaction temperature if Acetone reflux (56°C) is too slow for the hindered phenol.

Step 2: Reduction

Reagents: LiAlH₄ (Lithium Aluminum Hydride) in dry THF. Protocol:

-

Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C under Nitrogen.

-

Add the nitrile intermediate (dissolved in THF) dropwise.

-

Allow to warm to RT, then reflux for 2 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

-

Filter the granular aluminum salts. Concentrate the filtrate to obtain the amine.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Gabriel Synthesis route, highlighting the critical acid-base purification sequence.

Safety & Handling

-

Phenols: 2,3,5-Trimethylphenol is corrosive and can cause severe skin burns. It is also toxic to aquatic life. Wear full PPE.

-

Hydrazine Hydrate: A known carcinogen and highly toxic. Use only in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) before disposal.

-

LiAlH₄: (If using Method B) Pyrophoric. Reacts violently with water. Ensure quenching is done slowly and under inert gas.

References

-

Gabriel Synthesis Mechanism & Scope

-

Synthesis of Phenoxypropylamines (Mexiletine Analogs)

- Consult standard protocols for Mexiletine synthesis, which shares the sterically hindered 2,6-dimethylphenoxy core.

-

Catalano, A., et al. (2008). Synthesis and biological evaluation of new mexiletine analogues. European Journal of Medicinal Chemistry, 43(11), 2535-2540. Link

-

Ing-Manske Procedure (Hydrazinolysis)

-

Alkylation of Hindered Phenols

Sources

Application Note: A Hierarchical Screening Strategy for 3-(2,3,5-Trimethyl-phenoxy)-propylamine as a Novel Serotonin Reuptake Inhibitor

Abstract

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for selective serotonin reuptake inhibitors (SSRIs), a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1] The discovery of fluoxetine, a phenoxyphenylpropylamine derivative, launched a new era in antidepressant therapy.[2] This application note presents a comprehensive, multi-tiered strategy for the in vitro screening and characterization of 3-(2,3,5-Trimethyl-phenoxy)-propylamine, a novel structural analog, as a potential SERT inhibitor. We provide detailed, field-proven protocols for assessing its binding affinity and functional inhibitory potency, designed for researchers and professionals in drug development. The methodologies described include a primary radioligand binding assay followed by a functional serotonin uptake inhibition assay, with options for both traditional radiolabeled and modern fluorescence-based techniques. This guide emphasizes the scientific rationale behind experimental design to ensure robust and reproducible data generation.

Introduction: The Rationale for Screening Novel Phenoxy-Propylamine Analogs

The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, terminates serotonergic signaling by mediating the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[3][4] Inhibition of this process increases the synaptic concentration of 5-HT, enhancing its interaction with postsynaptic receptors, which is the core mechanism of action for SSRIs.[1]

The development of fluoxetine from the antihistamine diphenhydramine demonstrated the therapeutic potential of the phenoxyphenylpropylamine scaffold.[1][5] Structure-activity relationship (SAR) studies have shown that substitutions on the phenoxy ring are critical for both potency and selectivity towards SERT.[1][6] For instance, the 4-para position trifluoromethyl group in fluoxetine is key to its high affinity for SERT.[6][7] The compound of interest, This compound , introduces a multi-substituted methyl pattern on the phenoxy ring. The screening of this novel analog is a rational approach to explore new chemical space and potentially identify candidates with improved efficacy, selectivity, or pharmacokinetic profiles.

This document outlines a logical screening cascade to efficiently evaluate this compound's potential as a SERT inhibitor.

The Serotonin Reuptake Mechanism and a Proposed Screening Workflow

The fundamental principle of an SSRI is to physically block the SERT protein, preventing it from transporting serotonin back into the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, thereby amplifying its signal.

Caption: A Hierarchical Workflow for Screening Novel SERT Inhibitors.

Tier 1 Protocol: SERT Radioligand Binding Assay

Principle: This assay quantifies the affinity of the test compound for the human serotonin transporter (hSERT). It is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]Citalopram or [³H]Imipramine) for binding to hSERT expressed in cell membranes. [8][9]The displacement of the radioligand by the test compound is measured, allowing for the determination of the inhibitory constant (Ki), a direct measure of binding affinity.

Materials and Reagents:

-

Cell Membranes: Membrane preparations from HEK293 cells stably expressing hSERT (Commercially available from suppliers like Revvity or Reaction Biology). [8][10]* Radioligand: [³H]Citalopram or [³H]Imipramine (specific activity ~70-85 Ci/mmol).

-

Test Compound: this compound, prepared as a 10 mM stock in DMSO.

-

Reference Compound: Fluoxetine or Imipramine (for positive control). [8][11]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding (NSB) Agent: 10 µM Fluoxetine or Paroxetine.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail: A suitable cocktail for counting tritium.

-

Microplate Scintillation Counter.

Protocol:

-

Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 0.1 nM final concentration) and the reference compound in Assay Buffer. Also prepare solutions for Total Binding (buffer with DMSO) and Non-specific Binding (10 µM Fluoxetine).

-

Reaction Setup: In a 96-well plate, combine the following in order:

-

150 µL Assay Buffer

-

25 µL of test compound dilution, reference compound, or control solution.

-

25 µL of hSERT cell membranes (typically 5-15 µg protein/well, requires optimization).

-

-

Initiate Binding: Add 25 µL of [³H]Citalopram (final concentration ~1-2 nM, near its Kd) to all wells. The final assay volume is 225 µL.

-

Causality Note: Adding the radioligand last ensures all components are present to initiate the competitive binding simultaneously. Using a radioligand concentration near its dissociation constant (Kd) provides the optimal sensitivity for detecting competitive inhibition. [12]4. Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

-

-

Filtration: Rapidly harvest the reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly 3-5 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioactivity. [10] * Causality Note: Rapid, cold washing is critical to minimize the dissociation of the radioligand from the transporter during the wash steps.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Tier 2 Protocol: Functional Serotonin Uptake Inhibition Assay

Once binding is confirmed, the next critical step is to determine if this binding translates into a functional inhibition of serotonin transport. We present two common methods.

Gold Standard: [³H]Serotonin Uptake Assay

Principle: This assay directly measures the function of SERT by quantifying the uptake of radiolabeled serotonin ([³H]5-HT) into cells expressing the transporter. [13][14]An effective inhibitor will block this uptake, resulting in a lower intracellular radioactive signal. This is considered the gold standard for assessing functional potency (IC50). [14] Materials and Reagents:

-

Cells: HEK293 cells stably expressing hSERT, plated in a 96-well microplate (e.g., 50,000 cells/well) and grown overnight. [13]* Radiotracer: [³H]Serotonin ([³H]5-HT).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution. [13]* Test Compound & Controls: As described in the binding assay protocol. Citalopram is an excellent positive control for uptake inhibition. [13]* Lysis Buffer: 1% Triton X-100 or 1% SDS.

-

Microplate Scintillation Counter.

Protocol:

-

Cell Plating: Seed hSERT-HEK293 cells in a PEI-coated 96-well white, clear-bottom plate and incubate overnight to form a confluent monolayer. [13]2. Compound Pre-incubation: Gently wash the cells once with warm Assay Buffer. Add 100 µL of Assay Buffer containing the desired final concentration of the test compound, reference compound, or controls.

-

Incubation: Incubate the plate for 15-20 minutes at 37°C.

-

Causality Note: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate, 5-HT. [11]4. Initiate Uptake: Add [³H]5-HT to each well to a final concentration approximately at its Km value (typically 200-400 nM, requires empirical determination). [13][14]5. Uptake Reaction: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake, which should be determined in preliminary experiments.

-

-

Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 2-3 times with 200 µL of ice-cold Assay Buffer. [13]7. Cell Lysis: Lyse the cells by adding 50 µL of Lysis Buffer and shaking for 5 minutes.

-

Scintillation Counting: Transfer the lysate to a scintillation plate, add scintillation cocktail, and measure the retained radioactivity.

Alternative Method: Fluorescence-Based Uptake Assay

Principle: To avoid the complexities of handling radioactive materials, fluorescence-based assays have been developed. These kits use a fluorescent substrate that mimics serotonin and is transported into the cell by SERT. [15][16]An external masking dye quenches the fluorescence of any substrate remaining outside the cell. [16][17]An increase in intracellular fluorescence, read on a plate reader, is a direct measure of transporter activity. Inhibition by a test compound prevents this fluorescence increase.

Materials and Reagents:

-

Cells: hSERT-HEK293 cells plated as described above.

-

Assay Kit: Commercially available Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices). [15][16][17][18]These kits typically contain the fluorescent substrate and a masking dye.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as recommended by the kit manufacturer.

-

Test Compound & Controls: As described previously.

-

Fluorescence Microplate Reader: A bottom-reading instrument with appropriate excitation/emission filters (e.g., Ex: 440 nm, Em: 520 nm). [19] Protocol:

-

Cell Plating: Plate cells as described for the radiotracer assay.

-

Compound Pre-incubation: Wash cells with warm Assay Buffer. Add Assay Buffer containing the serial dilutions of the test compound or controls to the wells. Incubate for 10-20 minutes at 37°C.

-

Initiate Uptake: Add the fluorescent substrate/masking dye solution (prepared according to the manufacturer's protocol) to all wells.

-

Read Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence signal in real-time (kinetic mode) for 20-30 minutes or as a single endpoint reading. [15][19] * Causality Note: The kinetic read is a powerful feature of this assay, allowing for the observation of uptake rates and providing more detailed mechanistic information compared to a single endpoint. [16]

Data Analysis and Interpretation

For both binding and functional assays, the raw data (CPM or RFU) should be converted to percent inhibition relative to the control wells (0% inhibition for vehicle control, 100% inhibition for a saturating concentration of a known inhibitor).

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

The binding affinity (Ki) can be calculated from the binding assay IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary: The following table illustrates how results for this compound could be presented against a known SSRI.

| Compound | SERT Binding Ki (nM) | SERT Uptake IC50 (nM) |

| Fluoxetine (Reference) | 1.5 ± 0.3 | 5.8 ± 1.1 |

| This compound | Experimental Value | Experimental Value |

A potent and selective compound would exhibit low nanomolar or sub-nanomolar Ki and IC50 values for SERT, with significantly higher values (at least 100-fold) for the dopamine (DAT) and norepinephrine (NET) transporters (data not shown, but would be generated in Tier 3 selectivity profiling). [4][7]

Conclusion

The protocols detailed in this application note provide a robust and validated framework for the initial characterization of this compound as a potential serotonin reuptake inhibitor. By systematically assessing its binding affinity and functional inhibitory activity, researchers can efficiently determine its potential as a lead candidate. A positive result from this screening cascade—demonstrating high-affinity binding and potent functional inhibition—would strongly justify advancing the compound to further studies, including selectivity profiling against other neurotransmitter transporters and subsequent in vivo models.

References

-

SERT Biochemical Binding Assay Service. Reaction Biology.

-

Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. MDPI.

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

-

Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments. Benchchem.

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications.

-

Development and discovery of SSRI drugs. Wikipedia.

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.

-

Neurotransmitter Transporter Uptake Assay Kit Product Insert. Molecular Devices.

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.

-

PPPA (drug). Wikipedia.

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. The Nest Group.

-

Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem.

-

Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices.

-

Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors. MDPI.

-

Analysis of SERT expression/binding sites by radioligand saturation binding. ResearchGate.

-

Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.

-

Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine. Journal of Analytical Toxicology.

-

Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine. Ovid.

-

Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo.

-

human Serotonin Transporter Receptor Cell Line. Revvity.

-

A New Selective Inhibitor for Uptake of Serotonin Into Synaptosomes of Rat Brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. PubMed.

-

Binding-Induced Fluorescence of Serotonin Transporter Ligands. PMC.

-

SERT Transporter Assay. BioIVT.

-

Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons.

-

Serotonin transporter (SERT) Uptake Inhibition Assay. BindingDB.

-

Aryloxyphenylpropylamines in treating depression. Google Patents.

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.

-

A brief history of the development of antidepressant drugs: From monoamines to glutamate. PMC.

-

Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. PubMed.

-

A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. Semantic Scholar.

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.

-

Fluoxetine hydrochloride. PubChem.

-

(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. Echemi.

-

Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. PMC.

-

Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. ResearchGate.

-

The structure activity relationship of antidepressants and the specificity in drug therapy. University of Nottingham.

-

Chirality of antidepressive drugs: an overview of stereoselectivity. PMC.

Sources

- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 2. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioivt.com [bioivt.com]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 19. moleculardevices.com [moleculardevices.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3,5-Trimethyl-phenoxy)-propylamine

Welcome to the technical support center for the synthesis of 3-(2,3,5-Trimethyl-phenoxy)-propylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.